Cas no 54198-75-3 ((2,6-dimethylpyrimidin-4-yl)methanol)
(2,6-dimethylpyrimidin-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinemethanol, 2,6-dimethyl- (9CI)
- (2,6-dimethylpyrimidin-4-yl)methanol
- DTXSID001300661
- SB56996
- 4-Pyrimidinemethanol, 2,6-dimethyl-
- DB-325121
- EN300-94666
- SCHEMBL5897870
- AS-79116
- CS-0185392
- MFCD16867944
- AKOS012036882
- P20536
- 2,6-Dimethyl-4-pyrimidinemethanol
- 54198-75-3
-
- MDL: MFCD16867944
- Inchi: 1S/C7H10N2O/c1-5-3-7(4-10)9-6(2)8-5/h3,10H,4H2,1-2H3
- InChI Key: GGXRVJHRSHYGEZ-UHFFFAOYSA-N
- SMILES: OCC1C=C(C)N=C(C)N=1
Computed Properties
- Exact Mass: 138.079312947g/mol
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 46Ų
Experimental Properties
- Density: 1.13
- Boiling Point: 253.365 °C at 760 mmHg
- Flash Point: 107.032 °C
(2,6-dimethylpyrimidin-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D502833-10mg |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D502833-50mg |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D502833-100mg |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Chemenu | CM521882-1g |
(2,6-Dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 98% | 1g |
$475 | 2023-02-02 | |
| eNovation Chemicals LLC | D657230-500mg |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 97% | 500mg |
$360 | 2025-02-20 | |
| eNovation Chemicals LLC | D657230-1g |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 97% | 1g |
$540 | 2025-02-20 | |
| eNovation Chemicals LLC | D657230-100mg |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 97% | 100mg |
$170 | 2025-02-20 | |
| eNovation Chemicals LLC | D657230-5g |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 97% | 5g |
$1625 | 2025-02-20 | |
| eNovation Chemicals LLC | D657230-250mg |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 97% | 250mg |
$225 | 2025-02-20 | |
| eNovation Chemicals LLC | D657230-10g |
(2,6-dimethylpyrimidin-4-yl)methanol |
54198-75-3 | 97% | 10g |
$2410 | 2025-02-20 |
(2,6-dimethylpyrimidin-4-yl)methanol Suppliers
(2,6-dimethylpyrimidin-4-yl)methanol Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on (2,6-dimethylpyrimidin-4-yl)methanol
(2,6-Dimethylpyrimidin-4-yl)methanol: A Comprehensive Overview
(2,6-Dimethylpyrimidin-4-yl)methanol, also known by its CAS number 54198-75-3, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its pyrimidine ring structure with methyl substituents at positions 2 and 6 and a hydroxymethyl group at position 4, exhibits unique chemical properties that make it a valuable building block in organic synthesis. Recent advancements in synthetic methodologies have further enhanced its utility, particularly in the development of bioactive molecules and advanced materials.
The synthesis of (2,6-Dimethylpyrimidin-4-yl)methanol typically involves multi-step processes that leverage the reactivity of pyrimidine derivatives. One of the most efficient routes reported in recent studies involves the condensation of aldehydes with amidoximes or guanidines under specific reaction conditions. This approach not only ensures high yields but also allows for the introduction of functional groups at specific positions on the pyrimidine ring, thereby enabling fine-tuning of the compound's properties. The hydroxymethyl group at position 4 plays a pivotal role in subsequent reactions, such as alkylation or acylation, which are critical for expanding the structural diversity of derivatives.
Recent research has highlighted the potential of (2,6-Dimethylpyrimidin-4-yl)methanol as a precursor for bioactive compounds with therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. A study published in 2023 demonstrated that certain analogs exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting their potential as leads for drug development. Additionally, the compound's ability to form stable complexes with metal ions has opened new avenues in coordination chemistry and catalysis.
In the realm of materials science, (2,6-Dimethylpyrimidin-4-yl)methanol has been explored as a component in the synthesis of advanced polymers and hybrid materials. Its ability to participate in click chemistry reactions has been particularly advantageous for constructing cross-linked networks with tailored mechanical and thermal properties. Recent breakthroughs in this area have demonstrated its utility in creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.
The structural flexibility of (2,6-Dimethylpyrimidin-4-yl)methanol also makes it an attractive candidate for use in supramolecular chemistry. Researchers have exploited its ability to form hydrogen bonds and π–π interactions to design self-assembled structures with potential applications in drug delivery and sensing technologies. A notable study from 2023 showcased its role as a building block for constructing amphiphilic molecules capable of encapsulating hydrophobic drugs with high efficiency.
From an environmental perspective, the green synthesis of (2,6-Dimethylpyrimidin-4-yl)methanol has become a focal point for sustainable chemistry practices. Recent advancements have emphasized the use of renewable feedstocks and catalytic systems to minimize waste and energy consumption during production. These efforts align with global initiatives aimed at reducing the ecological footprint of chemical manufacturing processes.
In conclusion, (2,6-Dimethylpyrimidin-4-yl)methanol, CAS number 54198-75-3, stands as a testament to the versatility and adaptability of organic compounds in modern chemistry. Its role as a key intermediate in drug discovery, materials science, and supramolecular chemistry underscores its significance across diverse scientific domains. As research continues to uncover new applications and optimize synthetic strategies, this compound is poised to remain at the forefront of chemical innovation.
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